molecular formula C15H17Cl2N3 B6188489 1-(5-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylmethanamine dihydrochloride CAS No. 2639448-66-9

1-(5-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylmethanamine dihydrochloride

Katalognummer B6188489
CAS-Nummer: 2639448-66-9
Molekulargewicht: 310.2
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Methyl-1H-1,3-benzodiazol-2-yl)-1-phenylmethanamine dihydrochloride (MDH) is a synthetic compound that has a wide range of applications in the scientific research field. It is an analog of the neurotransmitter dopamine, and is used as a tool to study its pharmacological effects. MDH has been used in a variety of studies, ranging from basic research to drug development.

Wirkmechanismus

1-(5-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylmethanamine dihydrochloride acts as a dopamine agonist, meaning that it binds to dopamine receptors in the brain and activates them. This activation of the dopamine receptors leads to a variety of effects, including increased alertness, improved mood, and enhanced cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including increased dopamine levels in the brain, increased dopamine release, increased serotonin levels, and increased norepinephrine levels. It has also been shown to increase the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters.

Vorteile Und Einschränkungen Für Laborexperimente

1-(5-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylmethanamine dihydrochloride has several advantages for laboratory experiments. It is a highly selective agonist, meaning that it binds only to dopamine receptors and does not activate other receptors. It is also a potent agonist, meaning that it produces a strong response when it binds to the receptor. Additionally, this compound is easy to synthesize and does not require expensive equipment or materials.
The primary limitation of this compound is that it is not very stable in solution and has a short half-life. This means that it must be used quickly after it is synthesized, and that it cannot be stored for long periods of time.

Zukünftige Richtungen

Future research on 1-(5-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylmethanamine dihydrochloride may involve further investigations into its pharmacological effects, such as its effects on mood and behavior. Additionally, further studies may be conducted to determine the effects of this compound on the brain and nervous system. Other possible future directions include exploring the effects of this compound on other neurotransmitters, such as serotonin and norepinephrine, and exploring the effects of this compound on other tissues, such as the heart and liver. Additionally, research may be conducted to determine the effects of this compound on drug development, as well as its potential therapeutic applications.

Synthesemethoden

1-(5-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylmethanamine dihydrochloride is synthesized from the reaction of 5-methyl-1H-1,3-benzodiazole and 1-phenylmethanamine. This reaction is catalyzed by an acid, and the resulting product is then purified with aqueous acid and chloroform. The final product is this compound dihydrochloride, which is a white, crystalline powder.

Wissenschaftliche Forschungsanwendungen

1-(5-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylmethanamine dihydrochloride has been used in a variety of scientific research applications, including studies of the pharmacology of dopamine, the mechanism of action of drugs, and the biochemical and physiological effects of drugs. It has also been used to study the effects of various drugs on the brain and behavior. In addition, this compound has been used to study the effects of environmental toxins on the nervous system.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-(5-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylmethanamine dihydrochloride' involves the reaction of 5-methyl-1H-1,3-benzodiazole-2-carboxylic acid with phenylmagnesium bromide, followed by reduction of the resulting ketone with sodium borohydride. The resulting amine is then reacted with formaldehyde and hydrochloric acid to yield the final product as a dihydrochloride salt.", "Starting Materials": [ "5-methyl-1H-1,3-benzodiazole-2-carboxylic acid", "Phenylmagnesium bromide", "Sodium borohydride", "Formaldehyde", "Hydrochloric acid" ], "Reaction": [ "Step 1: 5-methyl-1H-1,3-benzodiazole-2-carboxylic acid is reacted with phenylmagnesium bromide in anhydrous ether to yield the corresponding ketone.", "Step 2: The resulting ketone is reduced with sodium borohydride in methanol to yield the corresponding amine.", "Step 3: The amine is reacted with formaldehyde and hydrochloric acid in ethanol to yield the final product as a dihydrochloride salt." ] }

CAS-Nummer

2639448-66-9

Molekularformel

C15H17Cl2N3

Molekulargewicht

310.2

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.